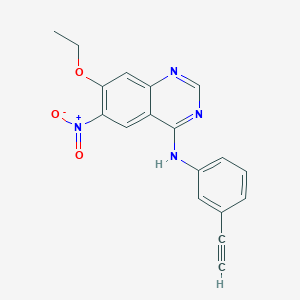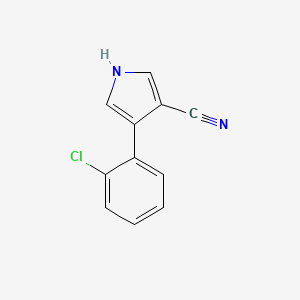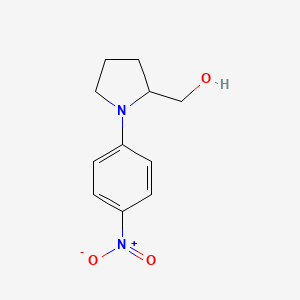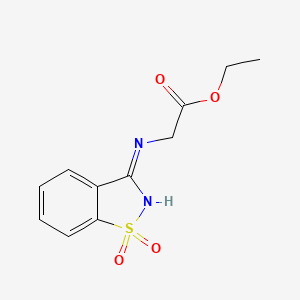
1-(piperidin-4-yl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-(piperidin-4-yl)ethane-1,2-diol can be synthesized through the reaction of 1,2-ethanediol with 4-piperidone under specific conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group in 4-piperidone to a hydroxyl group, resulting in the formation of 1-(4-piperidinyl)-1,2-ethanediol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to optimize the production process.
化学反応の分析
Types of Reactions
1-(piperidin-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced further to form more stable derivatives.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of more stable alcohol derivatives.
Substitution: Formation of substituted piperidinyl derivatives.
科学的研究の応用
1-(piperidin-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(piperidin-4-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The piperidinyl group can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol with two hydroxyl groups, commonly used as an antifreeze and in the production of polymers.
1,3-Propanediol: Another diol with similar properties, used in the production of polyesters and other materials.
1,4-Butanediol: A longer-chain diol used in the synthesis of polyurethanes and other polymers.
Uniqueness
1-(piperidin-4-yl)ethane-1,2-diol is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
1-piperidin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C7H15NO2/c9-5-7(10)6-1-3-8-4-2-6/h6-10H,1-5H2 |
InChIキー |
GXNVEFQURYLLCM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B8784840.png)










![2-[(3-Methylphenyl)methyl]-morpholine](/img/structure/B8784915.png)


